4-Phenanthryl sulfate

CAS No.:

Cat. No.: VC1838596

Molecular Formula: C14H9O4S-

Molecular Weight: 273.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H9O4S- |

|---|---|

| Molecular Weight | 273.29 g/mol |

| IUPAC Name | phenanthren-4-yl sulfate |

| Standard InChI | InChI=1S/C14H10O4S/c15-19(16,17)18-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9H,(H,15,16,17)/p-1 |

| Standard InChI Key | NGHHMZVUHHGUQB-UHFFFAOYSA-M |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)OS(=O)(=O)[O-] |

Introduction

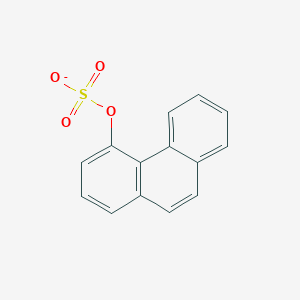

Chemical Identity and Structure

Molecular Composition and Basic Properties

4-Phenanthryl sulfate is defined by its molecular formula C₁₄H₉O₄S⁻ and a molecular weight of 273.29 g/mol. The compound consists of a phenanthrene backbone (a polycyclic aromatic hydrocarbon with three fused benzene rings) with a sulfate group (SO₄⁻) attached at the 4-position of the phenanthrene structure. This arrangement gives the molecule a formal charge of -1, designating it as an anionic species . The compound was first cataloged in chemical databases in 2006, with the most recent modifications to its entry occurring in April 2025, reflecting ongoing research interest in this compound .

Structural Characteristics

The structural configuration of 4-phenanthryl sulfate features a phenanthrene skeleton with the sulfate group creating a distinctive chemical environment at the attachment point. The presence of this sulfate group significantly alters the electronic distribution across the molecule compared to unsubstituted phenanthrene. The aromatic nature of the phenanthrene backbone contributes to the compound's stability, while the sulfate group introduces polar characteristics to an otherwise predominantly hydrophobic structure .

Chemical Identifiers and Nomenclature

4-Phenanthryl sulfate is identified through various systematic naming conventions and identification codes in chemical databases:

| Identifier Type | Value |

|---|---|

| IUPAC Name | phenanthren-4-yl sulfate |

| InChI | InChI=1S/C14H10O4S/c15-19(16,17)18-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9H,(H,15,16,17)/p-1 |

| InChIKey | NGHHMZVUHHGUQB-UHFFFAOYSA-M |

| SMILES | C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)OS(=O)(=O)[O-] |

| PubChem CID | 9543019 |

| ChEBI ID | CHEBI:20470 |

| Wikidata | Q27109304 |

Physical and Chemical Properties

Computed Physicochemical Properties

The physicochemical profile of 4-phenanthryl sulfate reveals important characteristics that influence its behavior in biological systems and environmental contexts:

| Property | Value | Significance |

|---|---|---|

| Molecular Weight | 273.29 g/mol | Moderate molecular size |

| XLogP3-AA | 3.4 | Moderate lipophilicity |

| Hydrogen Bond Donor Count | 0 | Limited hydrogen bond donation capacity |

| Hydrogen Bond Acceptor Count | 4 | Good hydrogen bond accepting capacity |

| Rotatable Bond Count | 1 | Limited conformational flexibility |

| Exact Mass | 273.02215494 Da | Precise mass for analytical identification |

| Topological Polar Surface Area | 74.8 Ų | Moderate capacity for polar interactions |

| Heavy Atom Count | 19 | Structural complexity indicator |

| Formal Charge | -1 | Anionic character |

| Complexity | 400 | Moderate structural complexity |

These properties collectively determine the compound's solubility, membrane permeability, and potential biological interactions .

Spectroscopic and Analytical Characteristics

The structural features of 4-phenanthryl sulfate make it amenable to various analytical techniques. The aromatic phenanthrene backbone absorbs ultraviolet light, facilitating detection via UV spectroscopy. The presence of the sulfate group introduces distinct patterns in infrared spectroscopy, with characteristic absorption bands for S=O stretching vibrations. The compound's exact mass of 273.02215494 Da allows for precise identification using mass spectrometry techniques, particularly when coupled with liquid chromatography for complex sample analysis .

Comparative Analysis with Related Compounds

Comparison with Positional Isomers

4-Phenanthryl sulfate belongs to a family of phenanthryl sulfates that differ in the position of the sulfate group on the phenanthrene backbone. One notable isomer is 9-phenanthryl sulfate, which shares the same molecular formula and weight but features the sulfate group at position 9 of the phenanthrene structure.

| Feature | 4-Phenanthryl sulfate | 9-Phenanthryl sulfate |

|---|---|---|

| Molecular Formula | C₁₄H₉O₄S⁻ | C₁₄H₉O₄S⁻ |

| Molecular Weight | 273.29 g/mol | 273.29 g/mol |

| IUPAC Name | phenanthren-4-yl sulfate | phenanthren-9-yl sulfate |

| InChIKey | NGHHMZVUHHGUQB-UHFFFAOYSA-M | YOZPSKKPTONSSV-UHFFFAOYSA-M |

| SMILES | C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)OS(=O)(=O)[O-] | C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)OS(=O)(=O)[O-] |

| Structure | Sulfate at position 4 | Sulfate at position 9 |

The positional difference between these isomers can significantly affect their biochemical behavior, receptor interactions, and metabolic profiles .

Relationship with Parent Compound

4-Phenanthryl sulfate exists in equilibrium with its conjugate acid, 4-phenanthryl hydrogen sulfate. This relationship is crucial for understanding the compound's behavior in different pH environments:

| Feature | 4-Phenanthryl sulfate | 4-Phenanthryl hydrogen sulfate |

|---|---|---|

| Molecular Formula | C₁₄H₉O₄S⁻ | C₁₄H₁₀O₄S |

| Molecular Weight | 273.29 g/mol | 274.29 g/mol |

| Charge | -1 | 0 |

| Hydrogen Bond Donors | 0 | 1 |

| CAS Number | Not specified | 96794-37-5 |

| PubChem CID | 9543019 | 9543020 |

The interconversion between these forms depends on pH, with the sulfate form predominating at physiological pH and above .

Biochemical and Environmental Significance

Role in Xenobiotic Metabolism

4-Phenanthryl sulfate represents an important metabolite in the biotransformation of phenanthrene, a common polycyclic aromatic hydrocarbon (PAH) found in the environment. The formation of sulfate conjugates is a critical phase II detoxification mechanism that increases the water solubility of lipophilic compounds, facilitating their excretion from biological systems. This metabolic pathway involves the initial hydroxylation of phenanthrene by cytochrome P450 enzymes, followed by sulfation via sulfotransferase enzymes .

The presence of 4-phenanthryl sulfate in biological samples can serve as a biomarker for exposure to phenanthrene and related PAHs, providing valuable information for environmental health monitoring and risk assessment .

Analytical Methods and Detection

Instrumental Analysis Techniques

The detection and quantification of 4-phenanthryl sulfate in environmental and biological samples typically employ sophisticated analytical methodologies:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The exact mass of 273.02215494 Da allows for precise detection using high-resolution mass spectrometry .

-

High-Performance Liquid Chromatography (HPLC): The aromatic structure provides strong UV absorption, facilitating detection via UV-visible spectrophotometry when coupled with HPLC separation .

-

Nuclear Magnetic Resonance (NMR): The distinctive aromatic proton signals and the deshielding effect of the sulfate group enable structural confirmation through proton and carbon NMR spectroscopy.

These analytical approaches provide complementary information for unambiguous identification and quantification of 4-phenanthryl sulfate in complex matrices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume